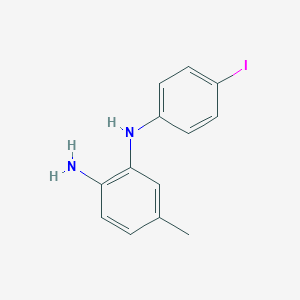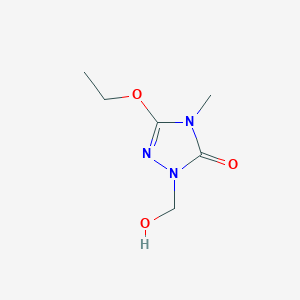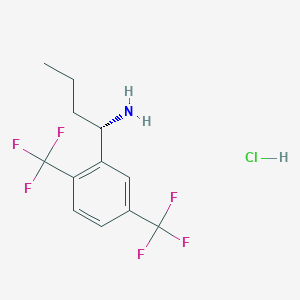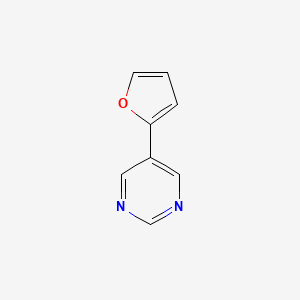
5-(Furan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, which undergoes heterocyclization to form the desired pyrimidine derivative . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or acetonitrile, and may require the presence of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Furan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)pyrimidine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of thymidine kinase in herpes simplex virus, where it competes with the natural substrate and prevents viral replication . The molecular targets and pathways involved often include key enzymes or receptors in the biological system being studied.
Comparación Con Compuestos Similares
5-(Thien-2-yl)pyrimidine: Similar structure with a thiophene ring instead of a furan ring.
2-(Furan-2-yl)pyrimidine: Substitution at the 2-position instead of the 5-position.
5-(Furan-2-yl)-2,4-diaminopyrimidine: Additional amino groups at the 2- and 4-positions.
Uniqueness: 5-(Furan-2-yl)pyrimidine is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
63558-71-4 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
5-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11-3-1)7-4-9-6-10-5-7/h1-6H |
Clave InChI |
SIPOYUWCPURHBA-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
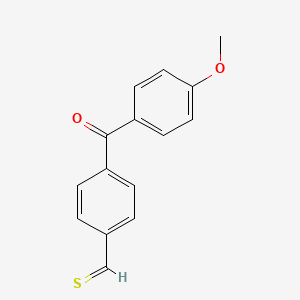
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
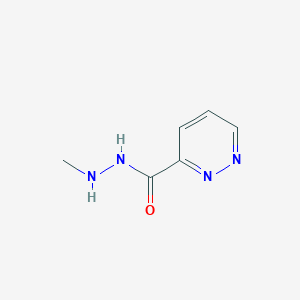
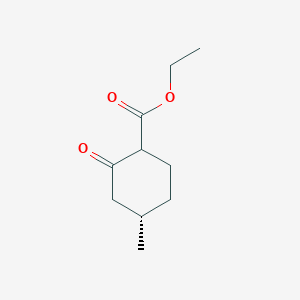
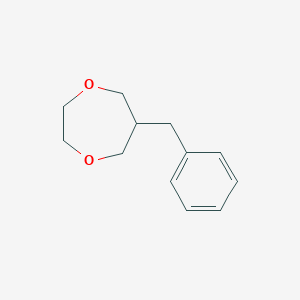
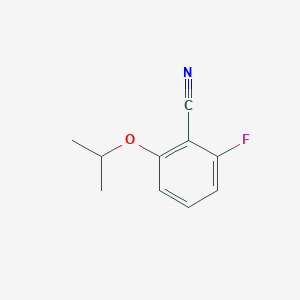
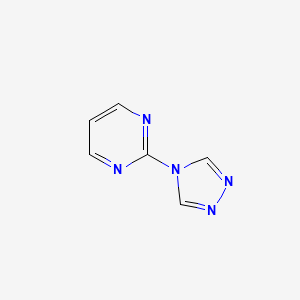
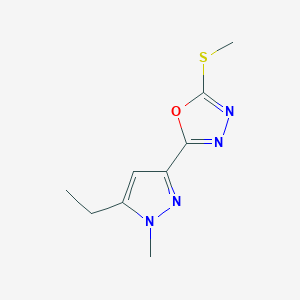
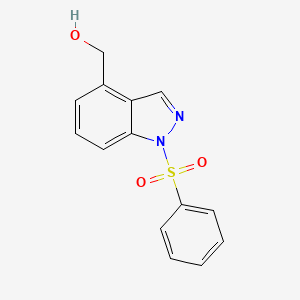
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
